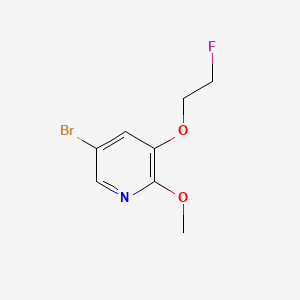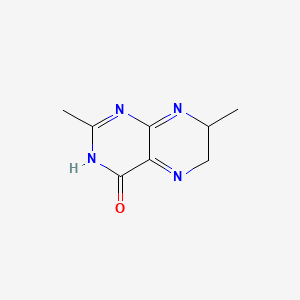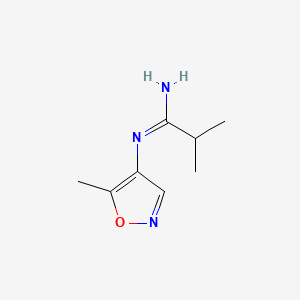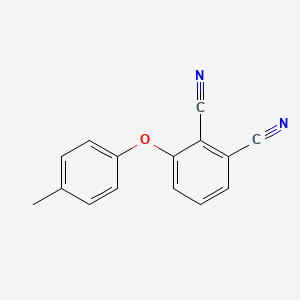
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a chemical compound that belongs to the pyridine family. It is also known as BFEMP and has a molecular formula of C8H8BrFNO2. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been shown to have various biochemical and physiological effects. It has been shown to have potent anticholinesterase activity, which can lead to an increase in the concentration of acetylcholine in the body. This can have various effects on the nervous system, including increased muscle contractions, improved cognitive function, and improved memory. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent anticholinesterase activity, which can be useful in the development of new drugs for the treatment of various diseases. However, there are also some limitations to the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in lab experiments. It can be toxic at high concentrations, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, further research is needed to fully understand the mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methoxypyridine with bromine to form 5-bromo-2-methoxypyridine. The second step involves the reaction of 5-bromo-2-methoxypyridine with potassium fluoride and 2-fluoroethanol to form 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine.
Aplicaciones Científicas De Investigación
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic applications. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPDWPUGLRFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-exo)- (9CI)](/img/no-structure.png)




![Myristic acid-[9,10-3H]](/img/structure/B571705.png)


![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)
